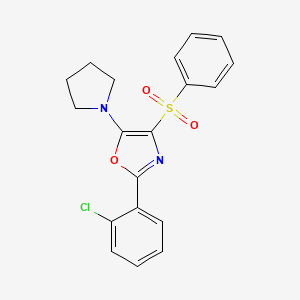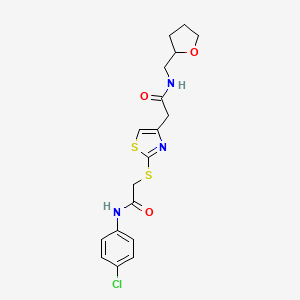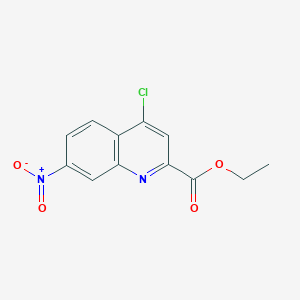![molecular formula C22H25ClFN3O4S2 B2730172 4-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride CAS No. 1216494-27-7](/img/structure/B2730172.png)
4-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound contains several functional groups including an ethylsulfonyl group, a fluorobenzo[d]thiazol group, and a morpholinoethyl group attached to a benzamide core . These groups could potentially give this compound a variety of chemical properties and reactivities.
Synthesis Analysis
While the specific synthesis for this compound is not available, similar compounds are often synthesized through various organic reactions such as nucleophilic substitution, condensation, and coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the benzamide core. The presence of the fluorobenzo[d]thiazol group could potentially introduce aromaticity into the structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present. For example, the ethylsulfonyl group might be susceptible to nucleophilic attack, while the fluorobenzo[d]thiazol group could potentially participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase the compound’s electronegativity and polarity .Scientific Research Applications
Antimicrobial Activity
Compounds structurally related to "4-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride" have been synthesized and evaluated for their antimicrobial efficacy. For instance, novel sulfonamide benzothiazole derivatives, including those with fluoro substitutions, have shown promising antimicrobial activities. These compounds' synthesis aims to harness the pharmacological potentials known to benzothiazoles and sulphonamide compounds, which are vast and varied, including antimicrobial properties (V. Jagtap et al., 2010; Snehal Patel et al., 2009).
Enzyme Inhibition for Therapeutic Applications
Another application area is the development of enzyme inhibitors for therapeutic use. Aromatic sulfonamide compounds, including those with morpholino groups, have been studied for their inhibitory effects on carbonic anhydrases, which play significant roles in various physiological processes. These compounds have demonstrated nanomolar inhibitory concentrations against several isoenzymes, indicating potential therapeutic applications (C. Supuran et al., 2013).
Anti-inflammatory and Anticonvulsant Screening
Compounds with the sulfonamido group have also been synthesized and evaluated for their potential anti-inflammatory and anticonvulsant activities. This includes a variety of structural derivatives aimed at exploring the therapeutic potential of such compounds in treating inflammation and seizure disorders (D. Sahin et al., 2012).
Cytotoxic Activity
Moreover, novel sulfonamide derivatives, including those with morpholine and benzothiazole groups, have been investigated for their cytotoxic activities against various cancer cell lines. These studies contribute to the search for new anticancer agents by identifying compounds with promising cytotoxic profiles (M. Ghorab et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-ethylsulfonyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O4S2.ClH/c1-2-32(28,29)18-6-3-16(4-7-18)21(27)26(10-9-25-11-13-30-14-12-25)22-24-19-8-5-17(23)15-20(19)31-22;/h3-8,15H,2,9-14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMQGOMZAGYRPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)N(CCN2CCOCC2)C3=NC4=C(S3)C=C(C=C4)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClFN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2730092.png)
![1-({1-[(4-tert-butylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)piperidine](/img/structure/B2730096.png)


![4-{[(3-Nitrophenyl)methylene]amino}phenyl pivalate](/img/structure/B2730101.png)

![(1R,1aS,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine;hydrochloride](/img/structure/B2730105.png)
![5-But-3-enylpyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2730106.png)
![2-[Cyano(phenyl)methyl]-6-fluorobenzenecarbonitrile](/img/structure/B2730107.png)

![1-(4-methylphenyl)-6-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]thio}-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2730110.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2730111.png)